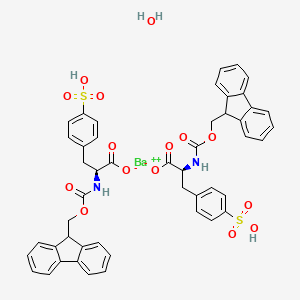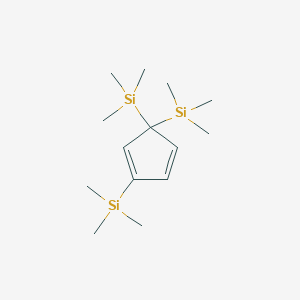![molecular formula C27H29N3O2S B13823396 (5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B13823396.png)
(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethoxyphenyl group, and an indole moiety. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-methyl-1H-indole-3-carbaldehyde with 4-ethoxyaniline to form an imine intermediate. This intermediate is then reacted with cyclohexyl isothiocyanate to yield the final thiazolidinone product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
(2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Indole derivatives: Studied for their wide range of biological activities.
Cyclohexyl compounds: Used in various chemical and pharmaceutical applications.
Uniqueness
What sets (2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various research and therapeutic applications.
特性
分子式 |
C27H29N3O2S |
|---|---|
分子量 |
459.6 g/mol |
IUPAC名 |
3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(Z)-(2-methylindol-3-ylidene)methyl]-1,3-thiazol-4-ol |
InChI |
InChI=1S/C27H29N3O2S/c1-3-32-21-15-13-19(14-16-21)29-27-30(20-9-5-4-6-10-20)26(31)25(33-27)17-23-18(2)28-24-12-8-7-11-22(23)24/h7-8,11-17,20,31H,3-6,9-10H2,1-2H3/b23-17+,29-27? |
InChIキー |
KWDIAFKREUTROY-SGPGCWOQSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=C(S2)/C=C/3\C(=NC4=CC=CC=C43)C)O)C5CCCCC5 |
正規SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=C(S2)C=C3C(=NC4=CC=CC=C43)C)O)C5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline](/img/structure/B13823315.png)
![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide](/img/structure/B13823316.png)



![6'-amino-1-(3-methoxybenzyl)-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13823346.png)
![alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-beta-D-GlcpNAc-OMe](/img/structure/B13823358.png)


![Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro-](/img/structure/B13823387.png)

![3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B13823394.png)


